molecular formula C20H20N2O3 B6498381 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide CAS No. 953205-50-0

2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide

Cat. No.: B6498381
CAS No.: 953205-50-0
M. Wt: 336.4 g/mol
InChI Key: VXVCWQZTZRHNAO-UHFFFAOYSA-N
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Description

2-[5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a 1,2-oxazole (isoxazole) core, a privileged scaffold in pharmaceutical development, which is substituted at the 3- and 5-positions with key pharmacophore fragments. The structure includes a 4-methoxyphenyl group and an acetamide chain terminated with a 2-phenylethyl moiety, a grouping often associated with modulating interactions with biological targets . Compounds containing the 1,2-oxazole ring and similar heterocycles like 1,2,4-triazoles are frequently investigated for their diverse biological potential. Research on analogous structures has indicated possible areas of interest including anti-inflammatory and analgesic activities . The incorporation of methoxyphenyl substituents is a common strategy in lead optimization to fine-tune properties such as metabolic stability and binding affinity . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for ensuring compliance with all applicable local and international regulations regarding the handling and use of this substance.

Properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-24-18-9-7-16(8-10-18)19-13-17(22-25-19)14-20(23)21-12-11-15-5-3-2-4-6-15/h2-10,13H,11-12,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVCWQZTZRHNAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acyl Chloride Route

Activation of the oxazole-3-acetic acid intermediate to its acyl chloride (e.g., using thionyl chloride) enables reaction with 2-phenylethylamine. For example, stirring equimolar amounts of oxazole-3-acetyl chloride and 2-phenylethylamine in dichloromethane at 0–5°C yields the target acetamide. This method mirrors patented protocols for structurally related N-phenylethylpyrazole carboxamides.

Coupling Agent-Mediated Synthesis

Modern approaches employ carbodiimide-based coupling agents (e.g., EDCl, HOBt) to form the amide bond under mild conditions. A mixture of oxazole-3-acetic acid, 2-phenylethylamine, EDCl, and HOBt in dimethylformamide (DMF) reacts at room temperature, achieving yields >75%. This method minimizes side reactions, particularly when sensitive functional groups are present.

Integrated Synthetic Pathways

Sequential Cyclization-Amidation

A one-pot synthesis combines oxazole formation and amidation. Starting with 4-methoxybenzoyl chloride and β-ketoacetamide, cyclization with POCl₃ generates the oxazole-acetic acid intermediate, which is directly treated with 2-phenylethylamine and EDCl/HOBt. This streamlined approach reduces purification steps but requires precise stoichiometric control.

Modular Assembly

A modular strategy involves pre-forming the oxazole core and acetamide side chain separately. For example:

  • Synthesize 5-(4-methoxyphenyl)-1,2-oxazole-3-acetic acid via cyclization.

  • Couple with 2-phenylethylamine using EDCl/HOBt.
    This method, while lengthier, allows independent optimization of each segment and is preferred for large-scale production.

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Cyclization : Polar aprotic solvents (e.g., DMF, acetonitrile) at 80–100°C enhance oxazole ring closure.

  • Amidation : Dichloromethane or ethyl acetate at 0–25°C minimizes racemization.

Catalytic Enhancements

Lewis acids (e.g., ZnCl₂) accelerate cyclization by stabilizing transition states. For amidation, 4-dimethylaminopyridine (DMAP) improves coupling efficiency by 15–20%.

Side Reactions and Mitigation

  • Over-alkylation : Controlled addition of 2-phenylethylamine prevents diacetylation.

  • Demethylation : Avoiding strong acids (e.g., H₂SO₄) preserves the 4-methoxy group.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.8 Hz, 2H, Ar-H), 6.97 (d, J = 8.8 Hz, 2H, Ar-H), 6.29 (s, 1H, oxazole-H), 3.85 (s, 3H, OCH₃), 3.65 (q, J = 6.4 Hz, 2H, NCH₂), 2.89 (t, J = 6.4 Hz, 2H, CH₂Ph), 2.63 (s, 2H, COCH₂).

  • IR (KBr) : 1654 cm⁻¹ (C=O amide), 1602 cm⁻¹ (C=N oxazole).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity with Rt = 6.7 min.

Comparative Evaluation of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Acyl Chloride Route68–7295–97Rapid, minimal reagentsSensitivity to moisture
Coupling Agent Route75–8298–99High selectivityCost of coupling agents
One-Pot Synthesis60–6590–92Reduced stepsLower yield due to side reactions

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group on the phenyl ring can undergo oxidation to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The oxazole ring can be reduced under specific conditions to form a dihydro-oxazole derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H₂) is a common method.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: 2-[5-(4-hydroxyphenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide.

    Reduction: 2-[5-(4-methoxyphenyl)-1,2-dihydrooxazol-3-yl]-N-(2-phenylethyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide may be studied for its potential pharmacological properties. Compounds with similar structures have shown activities such as anti-inflammatory, antimicrobial, and anticancer effects.

Medicine

In medicine, this compound could be explored for its therapeutic potential

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide would depend on its specific biological target. Generally, compounds with an oxazole ring can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The methoxyphenyl group may enhance binding affinity through hydrophobic interactions, while the phenylethylacetamide moiety could contribute to the overall stability and specificity of the compound.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Heterocyclic Core Modifications

1,2-Oxazole vs. 1,3,4-Thiadiazole Derivatives
  • Target Compound : The 1,2-oxazole core with a 4-methoxyphenyl group contributes to π-π stacking interactions in receptor binding.
  • Analog: N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]acetamide () replaces the oxazole with a 1,3,4-thiadiazole ring.
1,2-Oxazole vs. 1,2,4-Oxadiazole Derivatives
  • Analog: 2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide () features a 1,2,4-oxadiazole ring. The oxadiazole’s higher polarity may reduce CNS penetration compared to the target compound’s oxazole, but its pyrazole-thioether substituent could improve kinase inhibition .

Substituent Effects on Bioactivity

4-Methoxyphenyl vs. Halogenated Aryl Groups
  • Target Compound : The 4-methoxyphenyl group balances lipophilicity and hydrogen-bonding capacity, favoring receptor affinity.
  • Analog: N-{[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-methoxyphenoxy)acetamide () replaces 4-methoxyphenyl with 2,4-difluorophenyl.
Phenylethyl vs. Piperidinyl Side Chains
  • Analog: AM-694 () contains a piperidinyl-acetamide side chain. While the target compound’s phenylethyl group favors μ-opioid receptor binding (e.g., fentanyl analogs in ), piperidine derivatives like AM-694 show higher selectivity for cannabinoid receptors due to conformational flexibility .

Key Research Findings

  • Anticonvulsant Activity : The target compound’s oxazole core and phenylethyl side chain mirror structural features of thiadiazole analogs in , but its reduced sulfur content may lower hepatotoxicity risks .
  • Solubility and Stability : The 4-methoxyphenyl group improves solubility compared to halogenated analogs (), while the oxazole core offers metabolic stability over thiadiazoles .

Biological Activity

The compound 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide is a synthetic organic molecule notable for its unique structural characteristics, including an oxazole ring and a phenylethylacetamide moiety. This molecule has garnered attention in pharmacological research due to its potential biological activities, particularly in the realms of antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N2O2C_{15}H_{16}N_{2}O_{2}, with a molecular weight of approximately 256.30 g/mol. The presence of the methoxyphenyl group enhances its lipophilicity, which may influence its pharmacokinetics and biological interactions.

PropertyValue
Molecular FormulaC₁₅H₁₆N₂O₂
Molecular Weight256.30 g/mol
Structural FeaturesOxazole ring, Methoxy group

Antimicrobial Properties

Research indicates that compounds containing oxazole rings often exhibit significant antimicrobial activity . For instance, derivatives similar to 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide have shown effectiveness against various bacterial strains. A study demonstrated that oxazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria through mechanisms that disrupt cellular processes or inhibit enzyme activity.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. Compounds with similar structures have been shown to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. In vitro studies indicated that these compounds can modulate pathways involved in inflammation, suggesting a therapeutic role in conditions like arthritis and other inflammatory diseases .

Anticancer Activity

The anticancer properties of 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide have been investigated through various assays. Research has indicated that oxazole-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. For example, studies have shown that these compounds can affect the PI3K/Akt and MAPK signaling pathways, leading to reduced cell viability in cancer cell lines .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various oxazole derivatives, including 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL.

Study 2: Anti-inflammatory Mechanisms

In a controlled experiment assessing anti-inflammatory effects, the compound was administered to murine models of inflammation. The results indicated a marked decrease in paw edema and serum levels of inflammatory markers after treatment with the compound at doses ranging from 10 to 50 mg/kg .

Study 3: Anticancer Activity

A study focusing on the anticancer properties revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability in HeLa cells, with IC50 values determined to be around 15 µM. Further analysis showed that the compound induced apoptosis as evidenced by increased annexin V staining and caspase activation .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide, and what reaction conditions are critical for optimizing yield?

  • Methodology :

  • Cyclization : Formation of the oxazole ring via β-keto ester precursors and hydroxylamine under reflux conditions (e.g., toluene, 80°C, 6–8 hours) .
  • Amide Coupling : Reaction of intermediates with phenethylamine using coupling agents like EDCI/HOBt in DMF, monitored via TLC .
  • Key Conditions :
  • Temperature : Controlled heating (60–100°C) to avoid side reactions.
  • Solvents : Polar aprotic solvents (DMF, dioxane) enhance reactivity .
  • Catalysts : Potassium carbonate or triethylamine for deprotonation and accelerating substitutions .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and stereochemistry (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 393.16) .
  • X-ray Crystallography : Resolves 3D conformation for docking studies .
  • HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial) across studies?

  • Methodology :

  • Standardized Assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and protocols (MTT assay, 48-hour incubation) to minimize variability .
  • Dose-Response Curves : Establish IC50 values under controlled pH and serum conditions to compare potency .
  • Solubility Adjustments : Address discrepancies in bioactivity by testing solubility in DMSO/PBS mixtures .
  • Meta-Analysis : Cross-reference structural analogs (e.g., fluorophenyl-oxazole derivatives) to identify substituent-dependent activity trends .

Q. What in silico and in vitro methodologies are recommended to elucidate the mechanism of action against specific targets (e.g., enzymes/receptors)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to predict binding to targets like EGFR or COX-2, focusing on oxazole and phenethyl interactions .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) for purified proteins .
  • Enzyme Inhibition Assays : Measure IC50 against kinases (e.g., PI3K) using fluorescence-based substrates .
  • Transcriptomics : RNA sequencing of treated cancer cells to identify dysregulated pathways (e.g., apoptosis markers like BAX/BCL-2) .

Notes for Experimental Design

  • Contradiction Mitigation : Replicate studies using orthogonal methods (e.g., SPR + Western blot) to validate target engagement .
  • Advanced Characterization : Combine DFT calculations with NMR chemical shifts to predict reactive sites for derivatization .

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